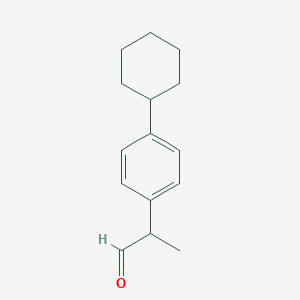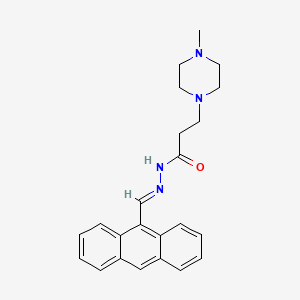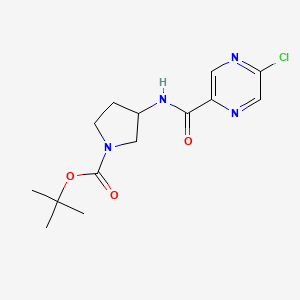
4-Bromo-2,3-dihydro-1h-indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3-dihydro-1h-indene-1,3-dione is an organic compound with the molecular formula C9H7BrO2 It is a derivative of indane, featuring a bromine atom at the 4-position and two carbonyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dihydro-1h-indene-1,3-dione typically involves the bromination of 2,3-dihydro-1H-indene-1,3-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-dihydro-1h-indene-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 2,3-dihydro-1H-indene-1,3-diol.
Oxidation: More oxidized indene derivatives.
Scientific Research Applications
4-Bromo-2,3-dihydro-1h-indene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dihydro-1h-indene-1,3-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application.
Comparison with Similar Compounds
Indane-1,3-dione: Lacks the bromine atom but shares the indane backbone and carbonyl groups.
4-Chloro-2,3-dihydro-1h-indene-1,3-dione: Similar structure with a chlorine atom instead of bromine.
2,3-Dihydro-1H-indene-1,3-dione: The parent compound without any halogen substitution.
Uniqueness: 4-Bromo-2,3-dihydro-1h-indene-1,3-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and potential applications. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for synthesizing a wide range of derivatives.
Properties
Molecular Formula |
C9H5BrO2 |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
4-bromoindene-1,3-dione |
InChI |
InChI=1S/C9H5BrO2/c10-6-3-1-2-5-7(11)4-8(12)9(5)6/h1-3H,4H2 |
InChI Key |
SQBHQKFWZYZVAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C1=O)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560556.png)
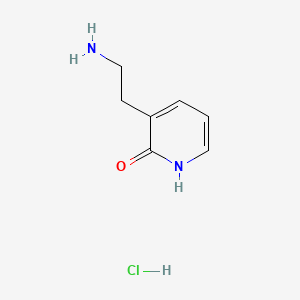
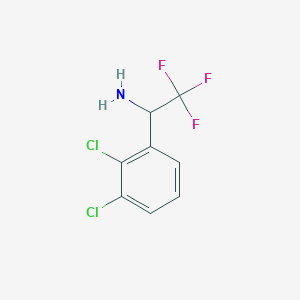

![2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride](/img/structure/B13560579.png)
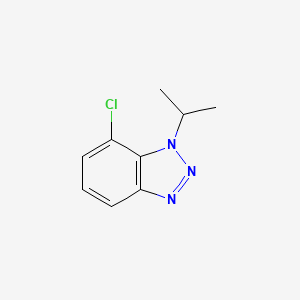
![3-Azabicyclo[3.2.1]octan-1-amine](/img/structure/B13560589.png)
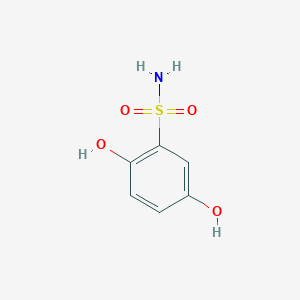
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13560602.png)

